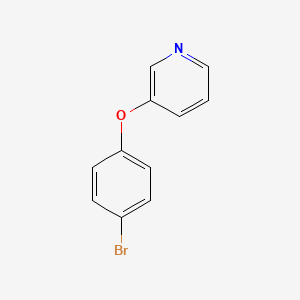
3-(4-Bromophenoxy)pyridine
Cat. No. B2966022
Key on ui cas rn:
18085-61-5
M. Wt: 250.095
InChI Key: ARFFAYAYZONBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09399646B2
Procedure details


A mixture of 3-iodopyridine (602 mg, 2.94 mmol), 4-bromophenol (560 mg, 3.24 mmol), CuBr (23 mg, 0.16 mmol), 1-(pyridin-2-yl)propan-2-one (53 mg, 0.39 mmol), Cs2CO3 (1.92 g, 5.89 mmol), and DMSO (6 mL) was degassed with three vacuum/N2 cycles, heated at 100° C. for 9 h, and then stirred at rt overnight. The reaction was filtered through Celite with EtOAc. The filtrate was washed with H2O (100 mL) and brine (100 mL). The aqueous wash was back extracted with EtOAc (3×40 mL). The organic extracts were combined, dried (MgSO4), filtered, concentrated, and purified by silica gel chromatography (0%-20% EtOAc in hexanes) to give 250 mg of 3-(4-bromophenoxy)pyridine as a clear liquid. 1H NMR (400 MHz, DMSO-d6): δ 8.39-8.42 (m, 2H), 7.58-7.61 (m, 2H), 7.43-7.51 (m, 2H), 7.02-7.07 (m, 2H).


[Compound]
Name
CuBr
Quantity
23 mg
Type
reactant
Reaction Step One


Name
Cs2CO3
Quantity
1.92 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[Br:8][C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1.N1C=CC=CC=1CC(=O)C.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O>[Br:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)=[CH:11][CH:10]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
602 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
560 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)O
|
[Compound]
|
Name
|
CuBr
|
|
Quantity
|
23 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)CC(C)=O
|
|
Name
|
Cs2CO3
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was degassed with three vacuum/N2 cycles
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was filtered through Celite with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with H2O (100 mL) and brine (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The aqueous wash
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was back extracted with EtOAc (3×40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography (0%-20% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(OC=2C=NC=CC2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 250 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 34% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
